2-Bromo-5-cyclopropylthiophene
Overview
Description
2-Bromo-5-cyclopropylthiophene is a compound that is part of a broader class of thiophene derivatives, which are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. Although the provided papers do not directly discuss 2-Bromo-5-cyclopropylthiophene, they do provide insights into the chemistry of related bromothiophenes and cyclopropyl-containing compounds, which can be extrapolated to understand the properties and reactivity of 2-Bromo-5-cyclopropylthiophene.
Synthesis Analysis
The synthesis of bromothiophene derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives . Similarly, controlled polymerization techniques using catalysts and additives, such as the case with 2-bromo-3-hexyl-5-iodothiophene, can be relevant for synthesizing polymeric materials with bromothiophene units . The synthesis of cyclopropyl-containing compounds can be achieved through reactions such as the CuCl2-induced carbene dimerization of 1-bromo-1-lithiocyclopropanes , or Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives .
Molecular Structure Analysis
The molecular structure of bromothiophene derivatives can be complex and is often studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of an unsymmetrical thiathiophthen was determined, providing insights into the bond lengths and molecular conformations . These structural analyses are crucial for understanding the electronic properties and reactivity of such compounds.
Chemical Reactions Analysis
Bromothiophenes and cyclopropyl groups are reactive moieties that can undergo various chemical transformations. For instance, bromination reactions can be regio- and chemoselective, as demonstrated with 2,3-diarylcyclopent-2-en-1-ones . Nitration of bromothiophenes can lead to ipso attack, resulting in substitution reactions . Additionally, cyclopropanes can be opened regioselectively to form dihydrothiophenes , and donor-acceptor cyclopropanes can undergo cycloaddition with thiocyanate to yield dihydrothiophenes10.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives can be influenced by their molecular structure. For example, the electronic and non-linear optical (NLO) properties of bromobutanoate derivatives were studied using density functional theory (DFT), which can provide insights into the reactivity and potential applications of these compounds . The kinetics of polymerization reactions, as well as the effect of additives like LiCl on these processes, are important for understanding the physical properties of the resulting polymers .
Scientific Research Applications
Organic Synthesis and Materials
2-Bromo-5-cyclopropylthiophene and its analogues are used extensively in organic synthesis, particularly for synthesizing bromo-substituted cyclopentenones and other thiophene derivatives. Shirinian et al. (2012) discussed the bromination of diarylcyclopentenones, highlighting methods useful for synthesizing such compounds, which are important in organic synthesis and for preparing various useful substances (Shirinian et al., 2012). Additionally, Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene, a process beneficial for creating functional organic electronic materials (Vamvounis & Gendron, 2013).
Polymerization and Material Properties
2-Bromo-5-cyclopropylthiophene derivatives are also significant in polymerization processes. Bahri‐Laleh et al. (2014) explored the Grignard metathesis polymerization mechanism for 3-alkylthiophenes, a process vital for creating regioregular polythiophenes with specific properties (Bahri‐Laleh et al., 2014). Zhang et al. (2013) described synthesizing 2-bromo-perylene diimides and their application in creating electron-transport materials for organic electronics (Zhang et al., 2013).
Biomedical Applications
While the focus is on excluding drug-related information, it is noteworthy that some thiophene derivatives show potential in the biomedical field. For instance, Kamal et al. (2015) synthesized aryl-imidazothiadiazole analogues that exhibit anti-proliferative activity against human cancer cell lines (Kamal et al., 2015). These findings, while related to pharmacological aspects, highlight the versatility of thiophene derivatives in various research areas.
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-cyclopropylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLFMXDMPIBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306455 | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclopropylthiophene | |
CAS RN |
29481-27-4 | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29481-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-cyclopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.